Acide 2-fluoro-6-propoxyphénylboronique

Vue d'ensemble

Description

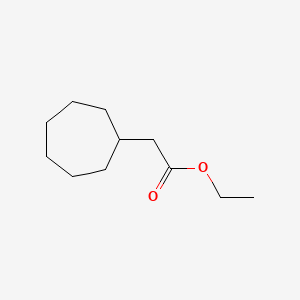

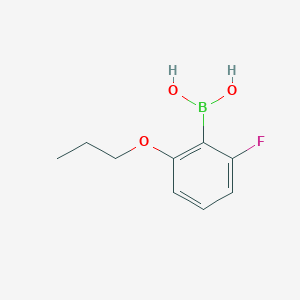

2-Fluoro-6-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group at the 2-position and a propoxy group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Applications De Recherche Scientifique

2-Fluoro-6-propoxyphenylboronic acid has diverse applications in scientific research:

Mécanisme D'action

Target of Action

Boronic acids, including 2-fluoro-6-propoxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions , suggesting that their targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of 2-Fluoro-6-propoxyphenylboronic acid involves its interaction with its targets in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-6-propoxyphenylboronic acid are those involved in the Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their stability, solubility, and susceptibility to hydrolysis .

Result of Action

The molecular and cellular effects of the action of 2-Fluoro-6-propoxyphenylboronic acid are the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, which can have numerous applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-propoxyphenylboronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids, including 2-Fluoro-6-propoxyphenylboronic acid, is known to be strongly influenced by pH . Additionally, certain boronic acids are known to decompose in air , suggesting that the stability of 2-Fluoro-6-propoxyphenylboronic acid could also be affected by exposure to air.

Analyse Biochimique

Biochemical Properties

(2-Fluoro-6-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes and proteins, particularly those involved in carbohydrate metabolism and signaling pathways. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, (2-Fluoro-6-propoxyphenyl)boronic acid can interact with glycoproteins and glycolipids, affecting their function and stability .

Cellular Effects

The effects of (2-Fluoro-6-propoxyphenyl)boronic acid on cells are multifaceted. It can influence cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For example, its interaction with proteases can modulate the activity of signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation. Moreover, (2-Fluoro-6-propoxyphenyl)boronic acid can impact cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle, potentially leading to changes in energy production and metabolic flux .

Molecular Mechanism

At the molecular level, (2-Fluoro-6-propoxyphenyl)boronic acid exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzymes by forming a stable complex with the active site, preventing substrate binding and catalysis. This inhibition can lead to downstream effects on cellular processes and gene expression. Additionally, (2-Fluoro-6-propoxyphenyl)boronic acid can modulate protein function by binding to specific amino acid residues, altering their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Fluoro-6-propoxyphenyl)boronic acid can change over time due to its stability and degradation. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, it may undergo hydrolysis or oxidation, leading to a decrease in its efficacy. Long-term exposure to (2-Fluoro-6-propoxyphenyl)boronic acid can result in cumulative effects on cellular function, including potential cytotoxicity and altered metabolic activity .

Dosage Effects in Animal Models

The effects of (2-Fluoro-6-propoxyphenyl)boronic acid in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it may exhibit off-target effects and toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which adverse effects become prominent .

Metabolic Pathways

(2-Fluoro-6-propoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in glycolysis and the citric acid cycle, affecting metabolic flux and energy production. Additionally, it can interact with cofactors such as NAD+ and FAD, modulating their activity and availability. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (2-Fluoro-6-propoxyphenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be taken up by cells via specific transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of (2-Fluoro-6-propoxyphenyl)boronic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. Additionally, its localization to the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-propoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 2-fluoro-6-propoxyphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of 2-Fluoro-6-propoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-6-propoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkyl-aryl compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro and propoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Substitution: Nucleophiles such as amines or alkoxides are employed.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or alkyl-aryl compounds.

Oxidation: Corresponding phenol.

Substitution: Substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 2-Fluorophenylboronic acid

- 6-Propoxyphenylboronic acid

- 2-Fluoro-6-methoxyphenylboronic acid

Comparison: 2-Fluoro-6-propoxyphenylboronic acid is unique due to the presence of both fluoro and propoxy substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous . Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable reagent in organic synthesis .

Propriétés

IUPAC Name |

(2-fluoro-6-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVRMZWHFZYTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584541 | |

| Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-18-7 | |

| Record name | B-(2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)